

The Function of GSK1362 in Circadian Rhythm: An In-depth Technical Guide

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Compound of Interest

Compound Name:	GSK1362
Cat. No.:	B15602327

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Executive Summary

GSK1362 is a potent and selective small molecule inverse agonist of the nuclear receptors REV-ERB α and REV-ERB β . As integral components of the core circadian clock machinery, the REV-ERBs are critical transcriptional repressors of key clock genes, most notably Bmal1. By antagonizing the repressive action of REV-ERB, **GSK1362** effectively "releases the brake" on Bmal1 transcription, thereby modulating the periodicity and amplitude of the circadian oscillator. This technical guide provides a comprehensive overview of the function and mechanism of action of **GSK1362**, detailing its effects on the circadian signaling pathway, presenting quantitative data from key experiments, and outlining the methodologies for its characterization.

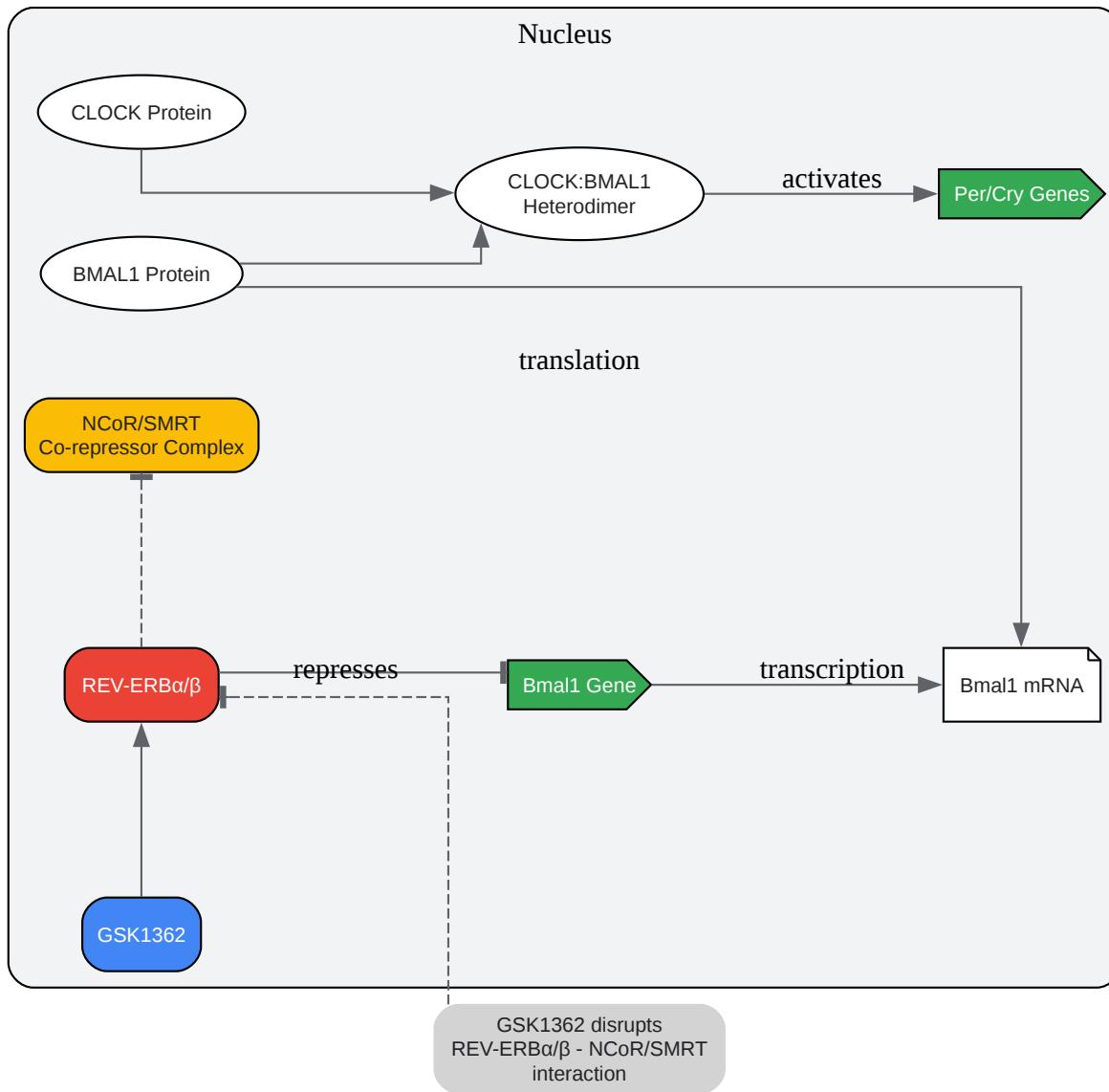
Core Mechanism of Action: Inverse Agonism of REV-ERB

The primary function of **GSK1362** in the context of circadian rhythm is its role as a selective inverse agonist of REV-ERB α and its paralog REV-ERB β .^[1] REV-ERB α acts as a transcriptional repressor by binding to ROR response elements (ROREs) in the promoter regions of target genes, including the core clock activator Bmal1. This repression is mediated by the recruitment of the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylases that lead to chromatin condensation and transcriptional silencing.

GSK1362 disrupts the interaction between REV-ERB α and its co-repressors, including NCoR1, SMRT2, and RIP140.^[1] This disruption alleviates the transcriptional repression of REV-ERB target genes. Consequently, the transcription of Bmal1 is increased, which can have significant effects on the timing and robustness of the circadian clock.^[1]

Signaling Pathway of **GSK1362** in the Circadian Clock

The following diagram illustrates the signaling cascade through which **GSK1362** modulates the core circadian clock.



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GSK1362 binds to REV-ERBa/β, preventing co-repressor recruitment and de-repressing Bmal1 transcription.

Quantitative Data on GSK1362 Activity

The following tables summarize the key quantitative data regarding the in vitro activity of **GSK1362** from foundational studies.

Table 1: Inverse Agonist Activity of **GSK1362** on REV-ERB α

Assay Type	Metric	Value	Cell Line/System	Reference
FRET-based Co-repressor Interaction Assay	IC50 (NCOR1 peptide)	~1 μ M	In vitro	Pariollaud et al., 2018
FRET-based Co-repressor Interaction Assay	IC50 (SMRT2 peptide)	~1 μ M	In vitro	Pariollaud et al., 2018
FRET-based Co-repressor Interaction Assay	IC50 (RIP140 peptide)	~2 μ M	In vitro	Pariollaud et al., 2018

Table 2: Effect of **GSK1362** on Bmal1 Promoter Activity

Assay Type	Metric	Concentration	Result	Cell Line	Reference
Bmal1-Luciferase Reporter Assay	Fold Induction	1 μ M	~1.5-fold	HEK293	Pariollaud et al., 2018
Bmal1-Luciferase Reporter Assay	Fold Induction	10 μ M	~2.5-fold	HEK293	Pariollaud et al., 2018

Experimental Protocols

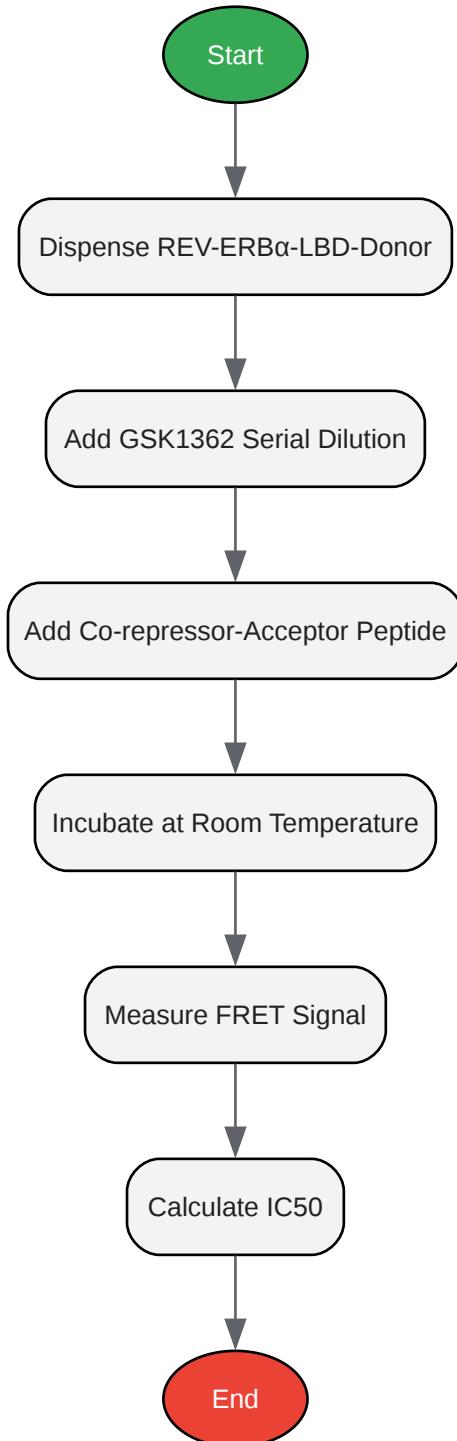
Detailed methodologies for the key experiments used to characterize the function of **GSK1362** are provided below.

Förster Resonance Energy Transfer (FRET)-based Co-repressor Interaction Assay

This assay quantifies the ability of **GSK1362** to disrupt the interaction between the REV-ERB α ligand-binding domain (LBD) and peptides from its co-repressors.

- Proteins and Peptides:
 - Recombinant REV-ERB α LBD fused to a donor fluorophore (e.g., Terbium chelate).
 - Synthetic peptides corresponding to the nuclear receptor interaction domains of NCoR1, SMRT2, and RIP140, labeled with an acceptor fluorophore (e.g., Fluorescein).
- Assay Procedure:
 - Dispense REV-ERB α -LBD-donor fusion protein into a low-volume 384-well plate.
 - Add a serial dilution of **GSK1362** or vehicle control (DMSO) to the wells.
 - Add the acceptor-labeled co-repressor peptide to all wells.
 - Incubate the plate at room temperature for 1-2 hours to allow for binding to reach equilibrium.
 - Measure the FRET signal using a plate reader with appropriate excitation and emission filters for the donor-acceptor pair. The signal is proportional to the interaction between REV-ERB α and the co-repressor peptide.
- Data Analysis:
 - Normalize the FRET signal to the vehicle control.
 - Plot the normalized signal against the logarithm of the **GSK1362** concentration.

- Fit the data to a four-parameter logistic equation to determine the IC50 value, representing the concentration of **GSK1362** required to inhibit 50% of the co-repressor interaction.



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Workflow for the FRET-based co-repressor interaction assay.

Bmal1-Luciferase Reporter Assay

This cell-based assay measures the effect of **GSK1362** on the transcriptional activity of the Bmal1 promoter.

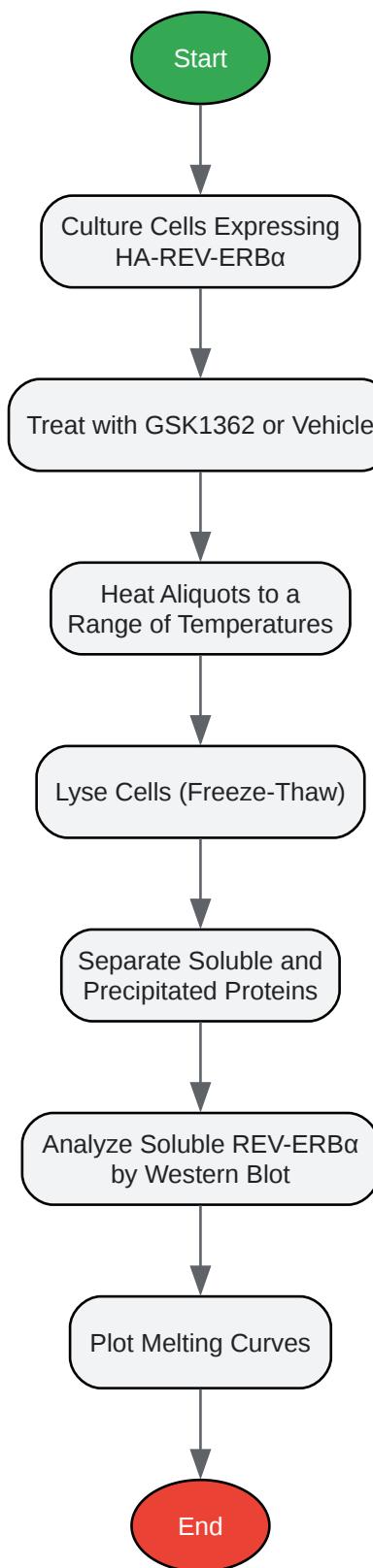
- Cell Line and Plasmids:
 - HEK293 cells are commonly used due to their high transfection efficiency.
 - A reporter plasmid containing the firefly luciferase gene under the control of the murine or human Bmal1 promoter.
 - An expression plasmid for HA-tagged REV-ERB α .
 - A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
- Assay Procedure:
 - Co-transfect HEK293 cells with the Bmal1-luciferase reporter, REV-ERB α expression plasmid, and the Renilla control plasmid.
 - After 24 hours, treat the cells with a range of concentrations of **GSK1362** or vehicle control.
 - Incubate the cells for an additional 24 hours.
 - Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
 - Calculate the fold change in luciferase activity relative to the vehicle-treated control.
 - Plot the fold change against the **GSK1362** concentration to generate a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of **GSK1362** to REV-ERB α in a cellular context.

Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

- Cell Culture and Treatment:
 - Culture a suitable cell line (e.g., HEK293T) expressing HA-tagged REV-ERB α .
 - Treat the cells with **GSK1362** (typically at 10 μ M) or vehicle control for 1 hour.
- Thermal Denaturation:
 - Harvest the cells and resuspend them in a buffered solution.
 - Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
- Protein Extraction and Analysis:
 - Lyse the cells by freeze-thaw cycles.
 - Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
 - Analyze the amount of soluble REV-ERB α in the supernatant by Western blotting using an anti-HA antibody.
- Data Analysis:
 - Quantify the band intensities from the Western blot.
 - Plot the percentage of soluble REV-ERB α relative to the unheated control against the temperature.
 - A shift in the melting curve to a higher temperature in the **GSK1362**-treated samples compared to the control indicates target engagement.



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Workflow for the Cellular Thermal Shift Assay (CETSA).

In Vivo Circadian Rhythm Effects

To date, there is a lack of published studies specifically investigating the *in vivo* effects of **GSK1362** on circadian behavioral rhythms, such as locomotor activity in rodents. The primary focus of the initial research on **GSK1362** has been its role in modulating inflammatory responses, leveraging the known link between the circadian clock and the immune system. Future research is warranted to explore the systemic effects of **GSK1362** on the central and peripheral clocks and its potential to alter circadian phenotypes in whole organisms.

Conclusion

GSK1362 is a valuable chemical tool for dissecting the role of REV-ERB α and REV-ERB β in the intricate network of the circadian clock. Its mechanism as an inverse agonist, leading to the de-repression of Bmal1 transcription, has been well-characterized through a suite of *in vitro* and cell-based assays. While its primary application in published research has been in the context of inflammation, its direct action on a core clock component makes it a compound of significant interest for circadian rhythm research. Further investigation into its effects on circadian parameters at the cellular and organismal level will undoubtedly provide deeper insights into the therapeutic potential of modulating REV-ERB activity.

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References

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